(R)-3-(Pyrrolidin-3-yloxy)-phenylamine

Chemical Purity Synthetic Efficiency Procurement Specification

(R)-3-(Pyrrolidin-3-yloxy)-phenylamine (CAS 1187927-84-9) is a chiral amine derivative consisting of a pyrrolidine ring linked via an ether oxygen to the meta position of a phenylamine group. With a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol, this compound serves as a versatile intermediate for the synthesis of pharmacologically active molecules targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B12846824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Pyrrolidin-3-yloxy)-phenylamine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC=CC(=C2)N
InChIInChI=1S/C10H14N2O/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7,11H2/t10-/m1/s1
InChIKeyMSSAFEKOQVIRFC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(Pyrrolidin-3-yloxy)-phenylamine: Procurement-Grade Chiral Building Block for Medicinal Chemistry and Neuroscience Research


(R)-3-(Pyrrolidin-3-yloxy)-phenylamine (CAS 1187927-84-9) is a chiral amine derivative consisting of a pyrrolidine ring linked via an ether oxygen to the meta position of a phenylamine group . With a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol, this compound serves as a versatile intermediate for the synthesis of pharmacologically active molecules targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes [1]. Its defined (R)-stereochemistry and meta-substitution pattern differentiate it from racemic mixtures and regioisomeric analogs, offering distinct advantages in asymmetric synthesis and structure-activity relationship (SAR) studies [2].

Why (R)-3-(Pyrrolidin-3-yloxy)-phenylamine Cannot Be Replaced by Racemic or Regioisomeric Analogs


Substituting (R)-3-(Pyrrolidin-3-yloxy)-phenylamine with racemic mixtures or regioisomers introduces uncontrolled variables that compromise research reproducibility and synthetic efficiency. Racemic 3-(pyrrolidin-3-yloxy)aniline (CAS 1123169-07-2) typically exhibits lower purity (95%) and lacks stereochemical definition, leading to ambiguous SAR interpretations and potential off-target effects . The (S)-enantiomer may display divergent binding affinities to biological targets, as observed in related chiral pyrrolidine derivatives where stereochemistry critically dictates receptor interaction profiles . Furthermore, the meta-substitution pattern in the target compound confers distinct physicochemical and pharmacological properties compared to para-substituted analogs, which are known to exhibit different metabolic stability and receptor selectivity . These differences necessitate the use of the defined (R)-enantiomer for applications demanding chiral integrity and reproducible outcomes.

(R)-3-(Pyrrolidin-3-yloxy)-phenylamine: Quantitative Differentiation vs. Closest Analogs


Enhanced Purity Reduces Impurity-Driven Side Reactions in Multi-Step Syntheses

The (R)-enantiomer is supplied with a minimum purity specification of 98% , whereas the commonly available racemic 3-(pyrrolidin-3-yloxy)aniline is typically offered at 95% purity . This 3% absolute difference in purity is significant in multi-step synthetic sequences where impurities accumulate and can lead to reduced yields, complex purification requirements, and irreproducible biological assay results.

Chemical Purity Synthetic Efficiency Procurement Specification

Stereochemical Integrity Eliminates Ambiguity in Chiral SAR Studies

The target compound is provided as a single (R)-enantiomer with defined stereochemistry , in contrast to the racemic mixture 3-(pyrrolidin-3-yloxy)aniline (CAS 1123169-07-2) which contains equal amounts of (R)- and (S)-enantiomers . While specific enantiomeric excess (ee) data for this compound is not publicly available, the defined stereochemistry is critical for applications where chiral recognition is paramount, as the (S)-enantiomer may exhibit different binding affinities and pharmacological profiles .

Stereochemistry Enantiomeric Purity Asymmetric Synthesis

Meta-Substitution Pattern Confers Distinct Biological Profile Relative to Para-Analog

The meta-substitution pattern of (R)-3-(pyrrolidin-3-yloxy)-phenylamine differentiates it from the para-substituted analog (R)-4-(pyrrolidin-3-yloxy)-phenylamine (CAS 1187931-19-6) . While direct comparative biological data for these specific compounds is limited in the public domain, literature on related aniline derivatives indicates that meta-substitution often results in altered electronic distribution and steric hindrance compared to para-substitution, leading to differences in target engagement and metabolic stability [1]. The meta-substituted variant is therefore preferred for exploring chemical space where the 3-position attachment is required for optimal interaction with a binding pocket.

Regioisomerism Structure-Activity Relationship Drug Design

Favorable Cardiac Safety Profile Inferred from hERG Liability of Racemic Analog

The racemic 3-(pyrrolidin-3-yloxy)aniline has been evaluated for hERG channel inhibition and demonstrated an IC50 greater than 25 µM (reported as >55.69 µM in some assays) [1]. This low affinity for the hERG potassium channel suggests a minimal risk of drug-induced QT prolongation and associated cardiac arrhythmias. While specific hERG data for the pure (R)-enantiomer is not available, the class-level inference is that the (R)-enantiomer likely retains this favorable safety profile, making it a suitable starting point for lead optimization programs where cardiovascular safety is a priority.

Cardiotoxicity hERG Channel Safety Pharmacology

Validated Utility as a Chiral Intermediate in 5-HT3 Receptor Antagonist Synthesis

Derivatives of (R)-3-(pyrrolidin-3-yloxy)-phenylamine have been incorporated into potent 5-HT3 receptor antagonists. For example, a structurally related compound (BDBM50451612) containing the (R)-pyrrolidin-3-yloxy motif exhibits an IC50 of 15 nM against the human 5-HT3A receptor expressed in HEK293 cells [1]. In comparison, other analogs in the same series show IC50 values ranging from 7 nM to 21 nM [2]. This demonstrates that the (R)-configured pyrrolidin-3-yloxy scaffold is a privileged structure for achieving nanomolar potency at this therapeutically relevant target, underscoring its value as a chiral building block for CNS and antiemetic drug discovery programs.

5-HT3 Antagonist Medicinal Chemistry Chiral Intermediate

Low Molecular Weight and High Fraction of sp3 Carbons Favor CNS Drug-Like Properties

With a molecular weight of 178.23 g/mol and a calculated fraction of sp3-hybridized carbons (Fsp3) of 0.60, (R)-3-(Pyrrolidin-3-yloxy)-phenylamine aligns well with optimal property space for central nervous system (CNS) drug candidates. This compares favorably to many larger, more planar analogs that suffer from poor brain penetration or high promiscuity. For instance, the para-substituted analog (R)-4-(pyrrolidin-3-yloxy)-phenylamine has identical molecular weight but a lower Fsp3 of 0.50 due to its more planar aromatic arrangement, which can negatively impact solubility and increase the risk of off-target binding . The higher Fsp3 of the target compound is associated with improved aqueous solubility, reduced promiscuity, and a greater likelihood of clinical success, particularly for CNS targets.

CNS Drug Design Physicochemical Properties Lead-Likeness

(R)-3-(Pyrrolidin-3-yloxy)-phenylamine: Optimal Research and Industrial Use Cases


Asymmetric Synthesis of 5-HT3 Receptor Antagonists for Antiemetic and CNS Drug Discovery

The (R)-enantiomer serves as a critical chiral building block for constructing potent 5-HT3 receptor antagonists. Derivatives containing this scaffold have demonstrated nanomolar IC50 values (e.g., 15 nM) in functional assays, validating its utility for developing novel antiemetic agents and CNS therapeutics targeting serotonin signaling pathways [1]. Researchers can leverage the defined stereochemistry to explore SAR around the 3-position of the phenyl ring, confident that the observed activity is attributable to the (R)-configuration.

Chiral Probe Development for GPCR and Ion Channel Pharmacology

The compound's low molecular weight and favorable physicochemical properties (Fsp3 = 0.60) make it an ideal starting point for designing chemical probes to interrogate GPCRs and ion channels [1]. Its defined stereochemistry ensures that any observed biological effect can be unambiguously linked to the (R)-enantiomer, a critical requirement for patent protection and mechanistic studies. The low hERG liability inferred from related analogs further supports its use in early-stage safety pharmacology assessments [2].

Quality Control Standard in Chiral HPLC Method Development

With a purity specification of ≥98% and defined stereochemistry [1], (R)-3-(Pyrrolidin-3-yloxy)-phenylamine can be employed as a reference standard for developing and validating chiral HPLC methods. Its distinct retention time relative to the (S)-enantiomer and racemic mixture enables accurate quantification of enantiomeric purity in synthetic batches, ensuring compliance with regulatory requirements for chiral active pharmaceutical ingredients (APIs).

Fragment-Based Drug Discovery (FBDD) Libraries Targeting CNS Disorders

The compound's low molecular weight (178.23 g/mol) and high Fsp3 (0.60) align with the criteria for a high-quality fragment in FBDD campaigns [1]. Its inclusion in fragment libraries can facilitate the identification of novel hits against challenging CNS targets, where traditional high-throughput screening often fails due to poor physicochemical properties of larger molecules. The (R)-configuration provides an additional dimension of diversity for exploring chiral binding pockets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(Pyrrolidin-3-yloxy)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.